Mezlocillin

Description

Semisynthetic ampicillin-derived acylureido penicillin. It has been proposed for infections with certain anaerobes and may be useful in inner ear, bile, and CNS infections.

This compound has been reported in Bos taurus and Apis cerana with data available.

This compound is a broad-spectrum, beta-lactam penicillin antibiotic with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts the final stage of bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and is indicated for bacterial disease and has 1 investigational indication.

See also: Piperacillin (related); this compound Sodium (active moiety of).

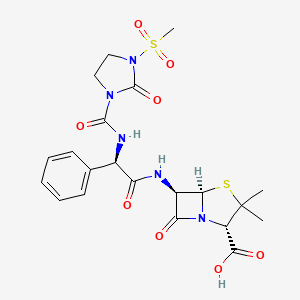

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/t12-,13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBATNHYBCGSSN-VWPFQQQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023316 | |

| Record name | Mezlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.71e-01 g/L | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51481-65-3 | |

| Record name | Mezlocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mezlocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mezlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mezlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mezlocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEZLOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2O403D1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mezlocillin on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which Mezlocillin, a broad-spectrum ureidopenicillin, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It covers the drug's primary targets, quantitative binding data, and the experimental protocols used to elucidate its mode of action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal activity is a direct result of its ability to disrupt the integrity of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][3] These enzymes are essential for the final steps of peptidoglycan biosynthesis, the critical structural component of the bacterial cell wall.[4]

The mechanism can be detailed in the following steps:

-

Targeting Penicillin-Binding Proteins (PBPs): PBPs are membrane-associated enzymes, including transpeptidases, transglycosylases, and carboxypeptidases, that catalyze the assembly and remodeling of the peptidoglycan layer.[5][6] The transpeptidase function of PBPs is particularly crucial as it creates the peptide cross-links between adjacent glycan chains, a step that confers mechanical strength and rigidity to the cell wall.[7][8]

-

Covalent Inhibition: this compound's molecular structure mimics the D-alanyl-D-alanine (D-Ala-D-Ala) moiety, the natural substrate of the PBP transpeptidase domain.[3][7] This structural similarity allows this compound to enter the PBP active site. The highly reactive β-lactam ring of this compound is then attacked by the active-site serine residue of the PBP. This reaction forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[4][9]

-

Disruption of Cell Wall Integrity: The inactivation of multiple PBPs halts the cross-linking of the peptidoglycan mesh.[8] This inhibition is most effective in actively growing and dividing bacteria, which are continuously synthesizing new cell wall material.[10]

-

Bacterial Lysis: Without the ability to properly synthesize and repair its cell wall, the bacterium cannot withstand the high internal osmotic pressure. This leads to a loss of structural integrity, morphological changes such as blebbing and sphere formation, and ultimately results in cell lysis and death.[1][5][11] This process can be further mediated by the cell's own autolytic enzymes.[1]

Quantitative Data: PBP Binding Affinity

The efficacy of this compound is determined by its binding affinity for various PBPs within a target bacterium. This affinity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC₅₀ value indicates higher binding affinity and greater potency.

The following table summarizes the IC₅₀ values of this compound for the major PBPs identified in Helicobacter pylori.

| Target Organism | PBP (Molecular Mass) | IC₅₀ (μg/ml) | Reference |

| Helicobacter pylori ATCC 43579 | PBP (66 kDa) | 0.125 | [5] |

| Helicobacter pylori ATCC 43579 | PBP (63 kDa) | 0.125 | [5] |

| Helicobacter pylori ATCC 43579 | PBP (60 kDa) | 0.125 | [5] |

| Helicobacter pylori ATCC 43579 | PBP (47 kDa) | 0.125 | [5] |

Table 1: this compound IC₅₀ values for Helicobacter pylori PBPs. Data from a competitive binding assay using biotinylated ampicillin as the reporter probe.[5]

Notably, this compound demonstrates potent and uniform inhibition against all four major PBPs in H. pylori, with an IC₅₀ of just 0.125 μg/ml for each.[5]

Experimental Protocols: PBP Binding Assays

The determination of PBP binding affinity and IC₅₀ values is typically achieved through competitive binding assays. In these experiments, varying concentrations of an unlabeled antibiotic (e.g., this compound) are used to compete with a fixed concentration of a labeled penicillin probe for binding to PBPs.

This modern protocol utilizes a fluorescently tagged β-lactam probe to visualize and quantify PBP binding.[9][12]

1. Preparation of Bacterial Membranes:

- Grow bacterial cells to the mid-logarithmic phase.

- Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[13]

- Lyse the cells using a French press or sonication.

- Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed spin to pellet membranes).

- Wash the membrane pellet and resuspend in buffer to a known protein concentration.

2. Competitive Binding Reaction:

- Aliquots of the membrane preparation are incubated with serially diluted concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C).

- A control reaction with no this compound is included.

- Add a constant, sub-saturating concentration of a fluorescent penicillin analog, such as BOCILLIN™ FL (a fluorescein-conjugated penicillin V), to all samples.

- Incubate for an additional 10-15 minutes to allow the probe to bind to any available PBPs.

3. Detection and Quantification:

- Stop the reaction by adding Laemmli sample buffer.

- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

- Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

- Quantify the fluorescence intensity of each PBP band using densitometry software.

4. Data Analysis:

- The percentage of probe binding at each this compound concentration is calculated relative to the no-drug control.

- Plot the percentage of binding against the logarithm of the this compound concentration.

- The IC₅₀ value is determined by fitting the data to a dose-response curve and calculating the concentration of this compound that results in a 50% reduction in fluorescent probe binding.[5]

node [

shape=box,

style="filled",

fontname="Arial",

fontsize=10,

fillcolor="#FFFFFF",

fontcolor="#202124"

];

edge [

fontname="Arial",

fontsize=9,

color="#202124"

];

start [label="Start: Prepare Bacterial\nMembrane Fractions", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate [label="Incubate membranes with varying\nconcentrations of this compound"];

add_probe [label="Add a constant concentration of\nfluorescent probe (e.g., BOCILLIN-FL)"];

separate [label="Separate proteins via\nSDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"];

detect [label="Detect labeled PBPs via\nIn-gel Fluorescence Scanning"];

quantify [label="Quantify fluorescence intensity\nfor each PBP band"];

calculate [label="Calculate IC₅₀ values:\nThe concentration of this compound that\nreduces probe binding by 50%", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> incubate [label="Step 1"];

incubate -> add_probe [label="Step 2"];

add_probe -> separate [label="Step 3"];

separate -> detect [label="Step 4"];

detect -> quantify [label="Step 5"];

quantify -> calculate [label="Step 6"];

calculate -> end;

}

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.biomol.com [resources.biomol.com]

- 12. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Synthesis Pathways and Chemical Properties of Mezlocillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and core chemical properties of Mezlocillin, a broad-spectrum acylureidopenicillin antibiotic. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex organic molecule with specific physicochemical properties that influence its stability, solubility, and pharmacokinetic profile.[1] These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₅N₅O₈S₂ | [1] |

| Molecular Weight | 539.59 g/mol | [2] |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |

| CAS Number | 51481-65-3 | [1] |

| Appearance | Solid, white crystalline powder | [1][3] |

| Solubility | Water: 0.471 g/L | [1] |

| DMSO: ≥ 19.75 mg/mL (as sodium salt) | [4] | |

| Acidic pKa | 3.49 | [2] |

| LogP (AlogP) | -0.23 | [2] |

| Protein Binding | 16–42% | [5] |

| Elimination Half-life | ~1 hour (intravenous injection) | [5] |

Synthesis Pathways

The most common and industrially significant synthesis of this compound starts from ampicillin. This pathway involves the acylation of the amino group of ampicillin with a reactive derivative of a substituted imidazolidinone. An alternative route can also utilize 6-aminopenicillanic acid (6-APA) as the starting material.

Primary Synthesis Route: From Ampicillin

This pathway involves the reaction of Ampicillin Trihydrate with 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. This key intermediate is synthesized beforehand. The overall workflow is depicted below.

This protocol is adapted from methodologies described in patent literature, which report yields exceeding 90%.[4][6]

Materials:

-

Ampicillin Trihydrate

-

1-chloroformyl-3-methylsulfonyl-2-imidazolidinone

-

Purified Water

-

4% (w/v) Sodium Hydroxide solution

-

Dilute Hydrochloric Acid

-

Acetone (or other suitable organic solvent like isopropanol)[6][7]

Procedure:

-

Dissolution: In a suitable reaction vessel, add 1 part by weight of Ampicillin Trihydrate to 15 parts by volume of purified water (e.g., 100 g Ampicillin Trihydrate in 1.5 L water).

-

Cooling & pH Adjustment: Stir the suspension and cool the mixture to between 0-5°C. Carefully add 4% sodium hydroxide solution dropwise until the Ampicillin Trihydrate is completely dissolved and the pH is alkaline.

-

Acylation Reaction: Slowly add 0.59 parts by weight of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone to the reaction mixture.

-

pH Control: Throughout the addition, maintain the reaction temperature at 0-5°C and simultaneously add 4% sodium hydroxide solution dropwise to keep the pH of the solution between 7.0 and 7.5.

-

Reaction Completion & Filtration: Once the reaction is complete (monitored by a suitable method like HPLC), filter the reaction product.

-

Acidification & Crystallization: To the filtrate, add 4 to 6 volumes of an organic solvent such as acetone (relative to the initial weight of Ampicillin Trihydrate). Adjust the temperature to 20-25°C.

-

Slowly add dilute hydrochloric acid to acidify the solution. A solid precipitate (this compound) will form. Continue adding acid until the pH reaches 2.0.

-

Maturation: Continue stirring the suspension for approximately 30 minutes to ensure complete crystallization.

-

Isolation and Washing: Isolate the crystallized product by filtration. Wash the solid cake with a 20% aqueous solution of the organic solvent used for crystallization.

-

Drying: Dry the final product under vacuum to yield pure this compound.[6]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][8][9]

-

Target Binding: this compound specifically targets and binds to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][8]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, which are essential enzymes (transpeptidases) for the final step of peptidoglycan synthesis. This step involves the cross-linking of peptide chains, which gives the cell wall its structural integrity.[7]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall. The continuous activity of bacterial autolytic enzymes (autolysins) then leads to cell lysis and bacterial death.[1][9]

References

- 1. This compound | C21H25N5O8S2 | CID 656511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound: this compound (CHEMBL1731) - ChEMBL [ebi.ac.uk]

- 3. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Microbiology, pharmacology, and clinical use of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101585845B - Preparation process of this compound - Google Patents [patents.google.com]

- 7. CN101550144B - Preparation technique for this compound - Google Patents [patents.google.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

In Vitro Antibacterial Spectrum of Mezlocillin Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of mezlocillin against a range of clinically relevant gram-negative bacteria. The document summarizes key quantitative susceptibility data, details the experimental protocols for its determination, and visualizes the underlying mechanism of action and experimental workflows.

Introduction to this compound

This compound is a broad-spectrum acylureido penicillin antibiotic that exhibits bactericidal activity against a variety of gram-positive and gram-negative organisms.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] By binding to penicillin-binding proteins (PBPs), this compound disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[2] This guide focuses on its in vitro efficacy against gram-negative bacteria, a critical aspect for its clinical application in treating various infections.

Quantitative Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound against various gram-negative bacteria, presenting Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates. This data is crucial for understanding the potency and spectrum of this compound.

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 20 | - | - | [3] |

| 107 | - | - | [4] |

Note: Specific MIC50 and MIC90 values for P. aeruginosa were not explicitly provided in the referenced abstracts in a tabular format, but the studies confirm its activity. A study evaluating 1795 clinical isolates reported a MIC90 of 64 µg/mL for Pseudomonas species.[5] Another study indicated that 87% of P. aeruginosa isolates were susceptible to this compound.[4]

Table 2: In Vitro Activity of this compound against Enterobacteriaceae

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | - | - | ≤32 | [5] |

| Klebsiella spp. | - | - | ≤32 | [5] |

| Enterobacter spp. | - | - | ≤32 | [5] |

| Serratia spp. | - | - | ≤32 | [5] |

| Proteus spp. (indole-positive) | - | - | ≤32 | [5] |

| Proteus mirabilis | - | - | ≤32 | [5] |

| Citrobacter spp. | - | - | ≤32 | [5] |

| Acinetobacter spp. | - | - | 64 | [5] |

Note: The referenced study evaluated 1795 clinical isolates and reported MIC90 values for the listed species.[5] Another study reported that this compound inhibited 71% of Serratia marcescens, 67% of Escherichia coli, 50% of Enterobacter spp., and 49% of Klebsiella spp. at a concentration of 12.5 µg/mL.[6]

Mechanism of Action

This compound, like other β-lactam antibiotics, targets the bacterial cell wall, a structure essential for maintaining cell integrity. The following diagram illustrates the mechanism of action.

Experimental Protocols

The determination of in vitro antibacterial susceptibility is performed using standardized methods. The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under aerobic conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

Protocol:

-

Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock solution of the antibiotic to molten agar before it solidifies. A control plate without any antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension (typically 10^4 CFU per spot). Multiple bacterial isolates can be tested on a single plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.[7]

Resistance Mechanisms in Gram-Negative Bacteria

Resistance to β-lactam antibiotics like this compound in gram-negative bacteria can occur through several mechanisms. One of the most significant is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms include alterations in the target PBPs, reducing the binding affinity of the drug, and changes in the outer membrane permeability, which can limit the access of the antibiotic to its target.

Conclusion

This compound demonstrates a broad spectrum of in vitro activity against many clinically important gram-negative bacteria, including members of the Enterobacteriaceae and Pseudomonas aeruginosa. The quantitative data presented, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. Understanding the susceptibility patterns and the methodologies for their determination is essential for the appropriate evaluation and potential application of this antibiotic.

References

- 1. ccjm.org [ccjm.org]

- 2. Microbiology, pharmacology, and clinical use of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study of anti-pseudomonas activity of azlocillin, this compound, and ticarcillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of apalcillin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in-vitro activity of this compound against community hospital isolates in comparison to other penicillins and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: in vitro studies of a new broad-spectrum penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

The Preclinical Profile of Mezlocillin: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of mezlocillin, a broad-spectrum penicillin antibiotic. The information presented herein is curated from a variety of preclinical studies, offering valuable insights for researchers and professionals involved in drug development and discovery. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and provides visual representations of experimental workflows and pathways to facilitate a deeper understanding of this compound's preclinical characteristics.

Pharmacokinetics: A Multi-Species Perspective

The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), has been characterized in several preclinical models, primarily in rats and rabbits. These studies reveal species-specific differences and dose-dependent kinetics, which are crucial considerations for extrapolating preclinical findings to clinical scenarios.

Absorption and Distribution

This compound is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally. Following intramuscular or intravenous injection, it is well absorbed, reaching peak plasma concentrations within 45-90 minutes.[1] this compound distributes widely into body tissues and fluids, including blister fluid, urine, peritoneal fluid, pleural fluid, middle ear fluid, intestinal mucosa, bone, gallbladder, lung, and female reproductive tissues.[2] Penetration into the cerebrospinal fluid (CSF) is generally minimal but increases in the presence of meningeal inflammation.[1] In experimental meningitis models in rabbits, this compound penetration into the CSF was reported to be between 5% and 20%.[3]

Protein binding of this compound is relatively low and can be saturable. In rat serum, protein binding ranges from 20% to 40%.[4] In human plasma, the protein binding is reported to be between 16% and 45%.[2]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Rat | Rabbit | Dog |

| Dose (mg/kg) | 20 (IV) | 50 (SC) | Data not sufficiently available |

| Half-life (t½) (min) | 8 ± 2 | 82.8 | |

| 200 (IV) | 100 (SC) | ||

| 15 ± 3 | 81.6 | ||

| Total Body Clearance (mL/min/kg) | 203.6 ± 36.2 (50 mg/kg) | Data not sufficiently available | |

| 171.7 ± 42.1 (80 mg/kg) | |||

| Volume of Distribution (Vd) (L/kg) | Decreased with higher dose | Data not sufficiently available | |

| Protein Binding (%) | 20 - 40 | Data not sufficiently available |

Note: Data for dogs were not sufficiently available in the reviewed literature to populate this table.

Table 2: Tissue Distribution of this compound in Preclinical Models

| Tissue | Rat (Concentration µg/g or µg/mL) | Rabbit (Concentration µg/g or µg/mL) |

| Lung | Specific quantitative data not available | Specific quantitative data not available |

| Kidney | Specific quantitative data not available | Specific quantitative data not available |

| Liver | Specific quantitative data not available | Specific quantitative data not available |

| Spleen | Specific quantitative data not available | Specific quantitative data not available |

| Muscle | Specific quantitative data not available | Specific quantitative data not available |

| Heart | Specific quantitative data not available | Specific quantitative data not available |

| Brain | Specific quantitative data not available | Specific quantitative data not available |

Note: While general statements about tissue distribution are available, specific quantitative concentration data across a range of tissues in preclinical models were not readily found in the reviewed literature.

Metabolism and Excretion

This compound undergoes limited metabolism.[1] The primary route of elimination is via the kidneys through both glomerular filtration and tubular secretion, with approximately 55% of the total dose excreted as unchanged drug in the urine.[1] A significant portion of the drug is also excreted in the bile, with biliary excretion accounting for up to 30% of the administered dose.[1] The elimination half-life is approximately 1 hour and can be prolonged in cases of renal impairment.[1] Dose-dependent pharmacokinetics have been observed in rats, with higher doses leading to decreased clearance and a longer elimination half-life.[4]

Pharmacodynamics: In Vitro and In Vivo Activity

This compound is a bactericidal antibiotic that inhibits the final stage of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][5] This leads to the arrest of peptidoglycan synthesis, resulting in cell lysis and death.[5]

In Vitro Susceptibility

This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its in vitro efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 3: In Vitro Activity of this compound Against Selected Bacterial Species

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Data not sufficiently available | Data not sufficiently available | ≤32 |

| Klebsiella spp. | Data not sufficiently available | 4 | ≤32 |

| Pseudomonas aeruginosa | Data not sufficiently available | 16 | 64 |

| Enterococcus spp. | Data not sufficiently available | Data not sufficiently available | ≤1 (82% inhibited) |

| Proteus mirabilis | Data not sufficiently available | Data not sufficiently available | ≤32 |

| Serratia marcescens | Data not sufficiently available | Data not sufficiently available | Data not sufficiently available |

| Acinetobacter spp. | Data not sufficiently available | Data not sufficiently available | 64 |

Note: MIC values can vary significantly depending on the specific strains tested and the methodology used.

In Vivo Efficacy in Preclinical Infection Models

The in vivo efficacy of this compound has been evaluated in various preclinical models of infection, including experimental meningitis and pyelonephritis. These studies provide crucial information on the drug's ability to combat infections in a living system.

In a rabbit model of experimental meningitis caused by Escherichia coli and Listeria monocytogenes, this compound demonstrated bacteriological efficacy.[3] In rat models of experimental pyelonephritis caused by Proteus mirabilis or Escherichia coli, this compound was found to be as effective as ampicillin.[6]

Table 4: In Vivo Efficacy of this compound in Preclinical Infection Models

| Infection Model | Animal Model | Pathogen | Key Findings |

| Meningitis | Rabbit | E. coli, L. monocytogenes | Reduced bacterial counts in CSF.[3] |

| Pyelonephritis | Rat | P. mirabilis, E. coli | Equivalent efficacy to ampicillin in reducing bacterial load in kidneys.[6] |

| Sepsis | Mouse | Data not sufficiently available | Specific dose-response and survival data not available in the reviewed literature. |

| Pneumonia | Mouse | Data not sufficiently available | Specific dose-response and efficacy data not available in the reviewed literature. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. This section outlines the protocols for key experiments cited in this guide.

Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.

Protocol:

-

Animal Model: Male Wistar rats (250-300g) are used.

-

Drug Administration: this compound is administered as a single intravenous bolus injection via the tail vein at doses of 20 mg/kg and 200 mg/kg.[4]

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 2, 5, 10, 20, 30, 45, 60, 90, and 120 minutes) post-dose into heparinized tubes.[4]

-

Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -20°C until analysis.

-

Drug Quantification: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.

Protocol:

-

Bacterial Strains: A panel of clinically relevant bacterial isolates is used.

-

Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A growth control well (broth and inoculum without drug) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the extent of this compound binding to plasma proteins.

Protocol:

-

Apparatus: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) is used.

-

Sample Preparation: Rat plasma is spiked with a known concentration of this compound.

-

Dialysis: The plasma sample is placed in one chamber of the dialysis cell, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the opposing chamber.

-

Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient period to allow equilibrium to be reached (typically 4-6 hours).

-

Sampling: Aliquots are taken from both the plasma and buffer chambers at the end of the incubation period.

-

Drug Quantification: The concentration of this compound in both the plasma and buffer samples is determined by a validated analytical method (e.g., HPLC or LC-MS/MS).

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Total concentration - Unbound concentration) / Total concentration] x 100 where the unbound concentration is the concentration in the buffer chamber at equilibrium.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Tissue pharmacokinetics of amoxicillin. An experimental design in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 3. Evaluation of this compound in discriminative animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of dose on pharmacokinetics and serum bactericidal activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

The Dawn of a New Defense: An In-depth Technical Guide to the Discovery and Development of Ureidopenicillins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of ureidopenicillins, a pivotal class of broad-spectrum antibiotics. It delves into their historical context, the scientific rationale behind their creation, their mechanism of action, and the experimental methodologies that underpinned their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the ongoing quest for novel antimicrobial agents.

Introduction: The Need for an Expanded Arsenal

The mid-20th century witnessed the dawn of the antibiotic era, a revolutionary period in medicine. However, the widespread use of early penicillins, such as penicillin G and ampicillin, led to the rapid emergence of bacterial resistance. Of particular concern were Gram-negative pathogens, including Pseudomonas aeruginosa, which posed a significant therapeutic challenge due to their intrinsic and acquired resistance mechanisms. This pressing clinical need spurred the search for new penicillin derivatives with an expanded spectrum of activity. The development of carboxypenicillins, such as carbenicillin and ticarcillin, in the 1960s offered a first line of defense against P. aeruginosa, but their efficacy was limited by modest potency and susceptibility to β-lactamases. This set the stage for the development of a more potent class of antipseudomonal penicillins: the ureidopenicillins.

The Genesis of Ureidopenicillins: A Tale of Chemical Innovation

The development of ureidopenicillins in the 1970s marked a significant advancement in antibacterial therapy.[1] These semi-synthetic antibiotics are derivatives of ampicillin, distinguished by the addition of a cyclic urea moiety to the acyl side chain.[2] This structural modification was the key to their enhanced activity against problematic Gram-negative bacteria.

Key Players and Timelines

The development of the primary ureidopenicillins was led by two major pharmaceutical companies:

-

Bayer AG (Germany): Researchers at Bayer were instrumental in the development of azlocillin and mezlocillin . Their work in the early to mid-1970s focused on modifying the ampicillin structure to improve its penetration through the outer membrane of Gram-negative bacteria and enhance its affinity for penicillin-binding proteins (PBPs).

-

Lederle Laboratories (USA): Scientists at Lederle Laboratories, which would later become part of Pfizer, developed piperacillin . Patented in 1974 and approved for medical use in 1981, piperacillin emerged as a highly potent ureidopenicillin with a broad spectrum of activity.[3]

The timeline below illustrates the key milestones in the development of ureidopenicillins and the subsequent introduction of β-lactamase inhibitor combinations.

Synthesis

The synthesis of ureidopenicillins is a semi-synthetic process that starts with the 6-aminopenicillanic acid (6-APA) nucleus, which is also the precursor for ampicillin. The key step involves the acylation of the 6-amino group of 6-APA with a complex side chain containing a ureido group. For instance, the synthesis of piperacillin involves the reaction of ampicillin with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC).[4][5]

Mechanism of Action and Structure-Activity Relationship

Like all β-lactam antibiotics, ureidopenicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] This inactivation of PBPs leads to the formation of a defective cell wall and ultimately results in cell lysis.

The enhanced activity of ureidopenicillins against Gram-negative bacteria is attributed to the unique ureido side chain. It is speculated that this side chain mimics a longer segment of the peptidoglycan chain, leading to a higher affinity for the PBPs of these organisms.[2] The polar nature of the side chain is also believed to facilitate penetration through the porin channels of the Gram-negative outer membrane.

In Vitro and In Vivo Evaluation: Experimental Protocols

The development and approval of ureidopenicillins relied on a battery of in vitro and in vivo studies to determine their efficacy and safety. The following sections outline the methodologies for key experiments.

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of ureidopenicillins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are followed to ensure reproducibility.[6][7]

Broth Microdilution Method (CLSI Guideline M07)

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

-

Preparation of Antibiotic Stock Solution: A stock solution of the ureidopenicillin is prepared in a suitable solvent at a known concentration.

-

Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., P. aeruginosa) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The inoculated microtiter plate is incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Pharmacokinetic Analysis

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For ureidopenicillins, which are administered parenterally, these studies typically involve measuring drug concentrations in plasma over time after intravenous infusion.

High-Performance Liquid Chromatography (HPLC) for Piperacillin in Plasma

This method allows for the sensitive and specific quantification of piperacillin in biological fluids.[4][5]

-

Sample Preparation: A plasma sample is obtained from a subject at a specific time point after drug administration. The proteins in the plasma are precipitated by adding a solvent like acetonitrile. The mixture is then centrifuged to separate the precipitated proteins.

-

Extraction: The supernatant, containing the drug, is transferred to a clean tube and the solvent is evaporated under a stream of nitrogen. The residue is then reconstituted in the mobile phase.

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a mixture of acetonitrile and a buffer, is used to separate piperacillin from other components in the sample.

-

Detection: A UV detector is used to detect piperacillin as it elutes from the column. The concentration of the drug is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of piperacillin.

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic properties of the key ureidopenicillins.

Table 1: In Vitro Activity (MIC₉₀ in µg/mL) of Ureidopenicillins against Selected Gram-Negative Bacteria

| Organism | Azlocillin | This compound | Piperacillin |

| Pseudomonas aeruginosa | 16 | 64 | 16 |

| Escherichia coli | 32 | 16 | 8 |

| Klebsiella pneumoniae | >128 | 32 | 16 |

| Enterobacter cloacae | 64 | 32 | 16 |

| Serratia marcescens | 64 | 32 | 16 |

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data are compiled from various sources and may vary depending on the study and geographic location.[8][9][10]

Table 2: Pharmacokinetic Parameters of Ureidopenicillins in Healthy Adults

| Parameter | Azlocillin | This compound | Piperacillin |

| Half-life (t½) | 1.1 - 1.5 hours | 1.0 - 1.3 hours | 0.7 - 1.2 hours |

| Protein Binding | 25 - 45% | 20 - 40% | 20 - 30% |

| Volume of Distribution (Vd) | 0.18 - 0.22 L/kg | 0.17 - 0.25 L/kg | 0.18 - 0.30 L/kg |

| Renal Excretion (% of dose) | 50 - 70% | 60 - 75% | 60 - 80% |

Data are approximate mean values and can vary based on individual patient factors.[11]

The Evolution to Combination Therapy: The Rise of β-Lactamase Inhibitors

A major limitation of ureidopenicillins is their susceptibility to hydrolysis by β-lactamase enzymes produced by some bacteria.[2] To overcome this, they are often co-administered with a β-lactamase inhibitor. Tazobactam , developed in the 1980s, is a potent inhibitor of many common β-lactamases. The combination of piperacillin and tazobactam (approved in 1993) significantly broadens the spectrum of activity to include many β-lactamase-producing strains of bacteria.[12]

Conclusion: A Lasting Legacy and Future Directions

The discovery and development of ureidopenicillins represented a landmark achievement in the fight against bacterial infections. Their enhanced activity against challenging Gram-negative pathogens, particularly P. aeruginosa, provided clinicians with a much-needed therapeutic option. The subsequent development of β-lactamase inhibitor combinations further solidified their place in the antimicrobial armamentarium.

The story of the ureidopenicillins serves as a powerful example of how rational drug design, guided by an understanding of bacterial physiology and resistance mechanisms, can lead to the development of life-saving medicines. As we face the growing threat of antimicrobial resistance, the lessons learned from the development of this important class of antibiotics will continue to inform and inspire the next generation of drug discovery and development efforts.

References

- 1. High performance liquid chromatographic determination of plasma free and total tazobactam and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. Azlocillin, this compound, and piperacillin: new broad-spectrum penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative in vitro activity of azlocillin, ampicillin, this compound, piperacillin, and ticarcillin, alone and in combination with an aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the activities of the new ureidopenicillins piperacillin, this compound, azlocillin, and Bay k 4999 against gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative pharmacokinetics of azlocillin and piperacillin in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New β-lactam-β-lactamase inhibitor combinations in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Mezlocillin Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Mezlocillin degradation products, with a focus on early-stage research. The information presented herein is intended to support drug development professionals and researchers in ensuring the stability, safety, and efficacy of this compound-based therapeutics. This document details the identified degradation products, the analytical methodologies for their characterization, and the known degradation pathways.

Introduction to this compound and its Degradation

This compound is a broad-spectrum penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] As with all pharmaceuticals, this compound is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its potency and potentially introduce toxic effects. Understanding the degradation profile of this compound is therefore a critical aspect of its development and quality control.

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1] These studies involve exposing the drug to stress conditions such as heat, light, humidity, and a range of pH values to accelerate the degradation process. The insights gained from such studies are crucial for developing stable formulations and defining appropriate storage conditions.

Identified Degradation Products of this compound

Early-stage research, primarily through forced degradation studies, has identified a number of degradation products of this compound. These impurities are formed through various mechanisms, including hydrolysis, oxidation, and isomerization. A 2019 study by Zhou et al. successfully separated and characterized eleven degradation impurities and one polymerized impurity of this compound using two-dimensional liquid chromatography coupled with ion trap time-of-flight mass spectrometry (2D-LC/IT-TOF MS).

The following table summarizes the key degradation products identified in the literature. While precise quantitative data on formation rates under different conditions are not extensively published in tabular format, the table outlines the conditions under which these impurities are known to form.

| Impurity | Common Name/Type | Formation Conditions | Degradation Pathway |

| Impurity I | Hydrolysis Product | Water, Acid, Base, High Temperature | Hydrolysis |

| Impurity III | Methanolysis Product | Methanol | Methanolysis |

| Impurity IV | Hydrolysis Product | Water, Acid, Base, High Temperature | Hydrolysis |

| Impurity V | Hydrolysis Product | Water, Acid, Base, High Temperature | Hydrolysis |

| Impurity VI | Isomer | Water, Acid, Base, High Temperature | Isomerization |

| Impurity VII | Isomer | Water, Acid, Base, High Temperature | Isomerization |

| Impurity VIII | Isomer | Water, Acid, Base, High Temperature | Isomerization |

| Impurity IX | Isomer | Water, Acid, Base, High Temperature | Isomerization |

| Impurity X | Hydrolysis Product | Water, Acid, Base, High Temperature | Hydrolysis |

| Impurity XI | Oxidation Product | Oxygen | Oxidation |

| Polymerized Impurity | Polymer | Not specified | Polymerization |

Experimental Protocols for Degradation Product Analysis

The primary analytical technique for the identification and characterization of this compound degradation products is two-dimensional liquid chromatography coupled with mass spectrometry. The following is a detailed methodology based on published research.

Forced Degradation Studies

To induce the formation of degradation products, this compound sodium is subjected to the following stress conditions:

-

Acidic Degradation: The drug substance is dissolved in 0.1 M hydrochloric acid and incubated at 60°C for 2 hours.

-

Basic Degradation: The drug substance is dissolved in 0.1 M sodium hydroxide and incubated at 60°C for 30 minutes.

-

Oxidative Degradation: The drug substance is dissolved in 3% hydrogen peroxide and stored at room temperature for 2 hours.

-

Thermal Degradation: The solid drug substance is exposed to a temperature of 105°C for 72 hours.

-

Photolytic Degradation: The solid drug substance is exposed to 4500 lux of light for 72 hours.

Two-Dimensional Liquid Chromatography (2D-LC)

The separation of this compound and its impurities is achieved using a 2D-LC system.

-

First Dimension (1D) Chromatography:

-

Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of a non-volatile buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Purpose: To achieve an initial separation of the complex mixture.

-

-

Second Dimension (2D) Chromatography:

-

Column: A compatible C18 column with a volatile mobile phase.

-

Mobile Phase: A gradient of a volatile buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Heart-cutting: Specific fractions from the 1D effluent containing unresolved peaks are automatically transferred to the 2D column for further separation.

-

Mass Spectrometry (MS)

The identification and structural elucidation of the separated impurities are performed using an Ion Trap Time-of-Flight (IT-TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Data Acquisition: High-resolution mass spectra (MS) and tandem mass spectra (MS/MS or MSn) are acquired.

-

Analysis: The accurate mass measurements and fragmentation patterns are used to deduce the elemental composition and structure of the degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Degradation Product Analysis

The following diagram illustrates the general workflow for the forced degradation and analysis of this compound.

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound based on the identified impurities.

Signaling Pathways and Biological Activity of Degradation Products

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways affected by this compound degradation products. Research has primarily focused on the identification and characterization of these impurities rather than their biological effects.

However, it is well-established that degradation products of penicillin-class antibiotics can be immunogenic.[2] The β-lactam ring, a core structural feature of penicillins, is highly reactive and can open to form covalent bonds with proteins, creating haptens that can trigger an immune response. This can lead to hypersensitivity reactions, ranging from skin rashes to life-threatening anaphylaxis.

While no specific studies on the biological activity of individual this compound degradation products were identified, it is reasonable to hypothesize that they may contribute to the overall allergic potential of the drug. Further research is warranted to investigate the potential for these impurities to activate immune signaling pathways, such as those involving mast cell degranulation and T-cell activation. The toxicological profiles of these degradation products also remain to be fully elucidated.

Conclusion

The early-stage research on this compound degradation has successfully identified a range of impurities formed under various stress conditions. The development of sophisticated analytical methods, such as 2D-LC/IT-TOF MS, has been instrumental in this progress. However, there is a clear need for further research to quantify the formation of these degradation products under different storage and administration scenarios. Furthermore, a critical area for future investigation is the biological activity and potential toxicity of these impurities, including their role in immunogenicity and their impact on cellular signaling pathways. A thorough understanding of these aspects is essential for ensuring the safety and efficacy of this compound in clinical use.

References

Initial Studies on Mezlocillin Resistance Mechanisms in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of Mezlocillin resistance in Pseudomonas aeruginosa, a critical opportunistic pathogen. The following sections provide a comprehensive overview of the key resistance pathways, quantitative data from initial studies, detailed experimental protocols for investigating these mechanisms, and visual representations of the involved biological processes.

Core Resistance Mechanisms

Pseudomonas aeruginosa employs a multi-faceted approach to resist the action of this compound, a ureidopenicillin antibiotic. The primary mechanisms identified in early and subsequent research include enzymatic degradation, reduced drug influx, active drug efflux, and target modification.

-

Enzymatic Degradation by β-Lactamases: The chromosomally encoded AmpC β-lactamase is a key player in this compound resistance.[1][2] This enzyme can hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[3] Expression of the ampC gene is inducible, and mutations leading to its constitutive overexpression result in high-level resistance.[2] Studies have shown a significant correlation between the presence of the ampC gene and clinical resistance to this compound.[1]

-

Reduced Permeability via Porin Loss: The outer membrane of P. aeruginosa has low permeability, which is a form of intrinsic resistance.[4] The entry of hydrophilic antibiotics like this compound into the periplasmic space is primarily facilitated by porin channels, with OprD being a notable example for some β-lactams.[4] Downregulation or mutational inactivation of porin genes, such as oprD, can significantly reduce the influx of the antibiotic, thereby contributing to resistance.[4][5]

-

Active Efflux Pumps: P. aeruginosa possesses a number of multidrug resistance (MDR) efflux pumps that can actively transport a wide range of antibiotics, including β-lactams, out of the cell.[6] The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, is constitutively expressed and plays a significant role in intrinsic and acquired resistance.[6][7] Overexpression of this and other efflux systems, such as MexXY, can lead to reduced susceptibility to various β-lactams.[1][8]

-

Alterations in Penicillin-Binding Proteins (PBPs): this compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inhibiting PBPs, which are essential enzymes for cell wall synthesis.[9] Alterations in the structure of these target proteins, particularly PBP2 and PBP3, due to mutations can decrease their affinity for this compound, leading to reduced antibiotic efficacy.[9][10]

Quantitative Data on this compound Resistance

The following tables summarize the available quantitative data from initial studies on this compound resistance in P. aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against P. aeruginosa

| Strain Type | Resistance Mechanism(s) | This compound MIC (µg/mL) | Reference(s) |

| Clinical Isolates (Tehran, Iran) | Varied (correlation with ampC) | 46% resistant | [1] |

| 20 Clinical Strains | Not specified | MICs determined (specific values not detailed in abstract) | [11] |

Note: Specific MIC values for isogenic P. aeruginosa strains with and without defined resistance mechanisms (e.g., ampC overexpression, efflux pump mutants, porin loss mutants) for this compound were not available in the reviewed literature.

Table 2: Kinetic Parameters of P. aeruginosa Chromosomal β-Lactamase against this compound

| Substrate | Km (µM) | Vmax (relative to Penicillin G) | Reference(s) |

| This compound | Data cited as calculated, but specific values not provided in abstract. | Weak substrate | [3] |

Note: The seminal paper by Livermore et al. (1984) is cited to have calculated the hydrolysis kinetics, but the abstract does not contain the specific Km and Vmax values.

Table 3: Gene Expression Changes in this compound-Resistant P. aeruginosa

| Gene | Resistance Mechanism | Fold Change in Expression | Inducing Agent | Reference(s) |

| mexA, mexB, oprM | Efflux Pump Overexpression (nalB mutant) | 4 to 8-fold increase | Not specific to this compound | [12][13] |

| ampC | β-Lactamase Overexpression | Correlates with resistance | Not specific to this compound | [12][13] |

Note: Data on the specific fold change in the expression of efflux pump and porin genes in response to this compound exposure was not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms in P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in sterile distilled water. Filter-sterilize the solution using a 0.22 µm filter.

-

Preparation of Bacterial Inoculum: Culture P. aeruginosa strains overnight on Mueller-Hinton agar (MHA). Inoculate a few colonies into Mueller-Hinton broth (MHB) and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

β-Lactamase Activity Assay

This protocol is based on the spectrophotometric hydrolysis of the chromogenic cephalosporin, nitrocefin.

-

Preparation of Cell-Free Extract: Grow P. aeruginosa to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in PBS and disrupt the cells by sonication on ice. Centrifuge the lysate at high speed to pellet the cell debris. The supernatant is the cell-free extract containing the β-lactamase.

-

Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method such as the Bradford assay.

-

Hydrolysis Reaction: In a cuvette or 96-well plate, mix the cell-free extract (a specific amount of total protein) with a solution of nitrocefin (e.g., 100 µM) in PBS (pH 7.0).

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at 486 nm over time at a constant temperature (e.g., 30°C). The hydrolysis of nitrocefin results in a color change from yellow to red.

-

Calculation of Activity: Calculate the rate of hydrolysis from the linear portion of the absorbance versus time plot using the molar extinction coefficient of hydrolyzed nitrocefin. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of nitrocefin per minute.

Outer Membrane Protein (OMP) Analysis by SDS-PAGE

This protocol details the isolation of OMPs for the analysis of porin expression.

-

Bacterial Culture and Harvest: Grow P. aeruginosa in a suitable medium to the desired growth phase. Harvest the cells by centrifugation.

-

Spheroplast Formation: Resuspend the cell pellet in a sucrose-Tris-EDTA buffer. Treat with lysozyme to digest the peptidoglycan layer, forming spheroplasts.

-

Cell Lysis: Lyse the spheroplasts by sonication or French press in a hypotonic buffer.

-

Membrane Fractionation: Separate the inner and outer membranes by sucrose density gradient centrifugation. The outer membrane fraction is typically denser and will form a distinct band.

-

OMP Solubilization: Collect the outer membrane fraction and solubilize the proteins in a sample buffer containing sodium dodecyl sulfate (SDS) and a reducing agent (e.g., β-mercaptoethanol). Heat the samples to denature the proteins.

-

SDS-PAGE: Separate the OMPs based on their molecular weight using polyacrylamide gel electrophoresis (PAGE) with SDS.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands. The absence or reduction in the intensity of a band corresponding to the molecular weight of a specific porin (e.g., OprD) can indicate reduced expression.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression of genes encoding for efflux pumps and porins.

-

RNA Extraction: Grow P. aeruginosa with and without sub-inhibitory concentrations of this compound. Extract total RNA from the bacterial cells using a commercial RNA purification kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qRT-PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., mexA, oprD) and a housekeeping gene (e.g., rpsL) for normalization, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression in the this compound-treated samples compared to the untreated control using the ΔΔCt method, after normalizing to the housekeeping gene.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of this compound for the PBPs of P. aeruginosa.

-

Membrane Preparation: Prepare a crude membrane fraction containing the PBPs from P. aeruginosa as described in the OMP analysis protocol (steps 1-4).

-

Competition Reaction: Incubate the membrane preparation with various concentrations of this compound for a specific time (e.g., 10 minutes) at 37°C to allow for binding to the PBPs.

-

Labeling with Fluorescent Penicillin: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the reaction mixture and incubate for another 10 minutes. The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.

-

SDS-PAGE and Fluorescence Detection: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Analysis: The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of this compound that has bound. Determine the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (IC50) for each PBP. This value is an indicator of the binding affinity of this compound for that specific PBP.

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key resistance mechanisms and experimental workflows.

Caption: Overview of this compound resistance mechanisms in P. aeruginosa.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for gene expression analysis by qRT-PCR.

References

- 1. MexAB-OprM- and MexXY-Overproducing Mutants Are Very Prevalent among Clinical Strains of Pseudomonas aeruginosa with Reduced Susceptibility to Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in β-Lactamase AmpC Increase Resistance of Pseudomonas aeruginosa Isolates to Antipseudomonal Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa beta-lactamase as a defence against azlocillin, this compound and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and function of OprD protein in Pseudomonas aeruginosa: From antibiotic resistance to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alterations of OprD in Carbapenem-Intermediate and -Susceptible Strains of Pseudomonas aeruginosa Isolated from Patients with Bacteremia in a Spanish Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Pseudomonas aeruginosa Multidrug Efflux Pumps MexA-MexB-OprM and MexC-MexD-OprJ in a Multidrug-Sensitive Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Clinical strains of Pseudomonas aeruginosa overproducing MexAB-OprM and MexXY efflux pumps simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Function of penicillin-binding protein 2 in viability and morphology of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Study of Anti-Pseudomonas Activity of Azlocillin, this compound, and Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

Mezlocillin's In Vitro Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals